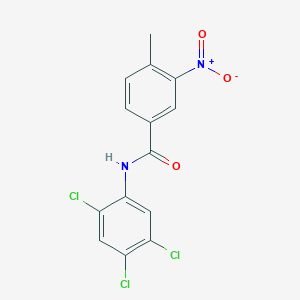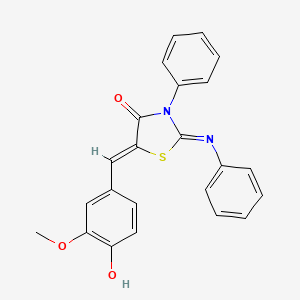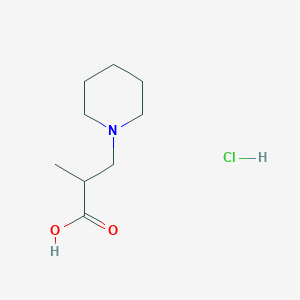![molecular formula C23H16Cl2N4O2 B6107485 5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B6107485.png)
5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-chloroaniline to form an intermediate, which is then reacted with 1-phenylpyrazole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares structural similarities with 5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide and exhibits similar biological activities.
2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene: Another compound with a similar benzoyl group, used in the synthesis of organic dyes and functional materials.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N4O2/c24-15-7-6-8-16(13-15)27-23(31)19-14-26-29(17-9-2-1-3-10-17)21(19)28-22(30)18-11-4-5-12-20(18)25/h1-14H,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRQGCUOXUKLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6107408.png)
![N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6107413.png)

![N-(2,4-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6107427.png)
![N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107433.png)
![[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B6107436.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6107440.png)
![2-amino-7-[4-(2-thienyl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107445.png)
![(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107451.png)
![4,4,4-Trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one](/img/structure/B6107453.png)
![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6107458.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B6107475.png)
